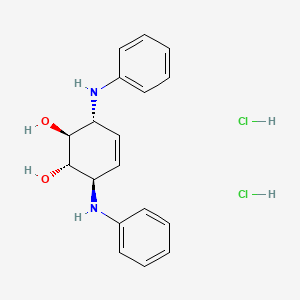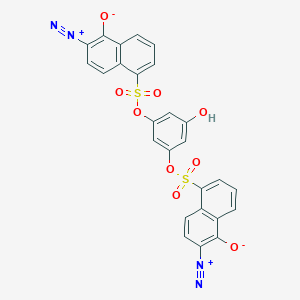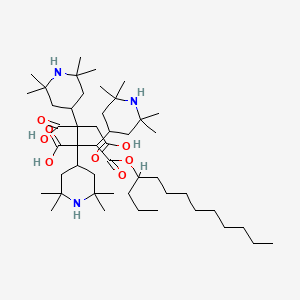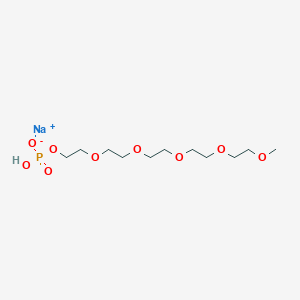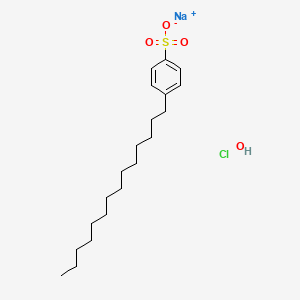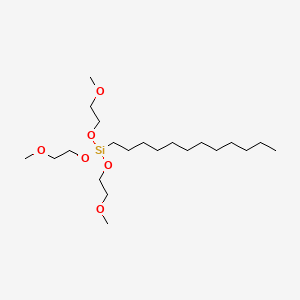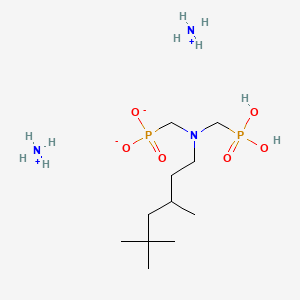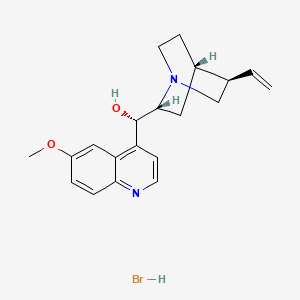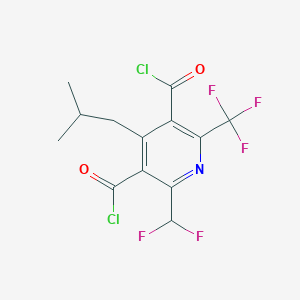
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- is a complex organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:
Halogenation: Introduction of chlorine atoms to the pyridine ring.
Alkylation: Addition of alkyl groups such as methylpropyl.
Fluorination: Incorporation of fluorine atoms to form difluoromethyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are optimized for high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: Replacement of chlorine atoms with other functional groups.
Oxidation and Reduction: Transformation of functional groups through gain or loss of electrons.
Hydrolysis: Reaction with water to form corresponding acids or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the dichloride groups may yield pyridine dicarboxylic acids.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse binding interactions and modulation of biological pathways.
類似化合物との比較
Similar Compounds
3,5-Pyridinedicarbonyl dichloride, 2-(methyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-: Lacks the difluoromethyl group.
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(ethyl)-6-(trifluoromethyl)-: Contains an ethyl group instead of a methylpropyl group.
Uniqueness
The unique combination of difluoromethyl, methylpropyl, and trifluoromethyl groups in 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
特性
CAS番号 |
97898-34-5 |
|---|---|
分子式 |
C13H10Cl2F5NO2 |
分子量 |
378.12 g/mol |
IUPAC名 |
2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbonyl chloride |
InChI |
InChI=1S/C13H10Cl2F5NO2/c1-4(2)3-5-6(10(14)22)8(12(16)17)21-9(13(18,19)20)7(5)11(15)23/h4,12H,3H2,1-2H3 |
InChIキー |
KZQDNWPBLXMQJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C(=NC(=C1C(=O)Cl)C(F)(F)F)C(F)F)C(=O)Cl |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


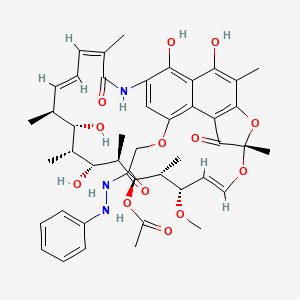

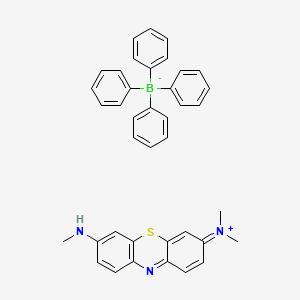

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
